molecular formula C8H8ClF2NO B7947493 (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B7947493
M. Wt: 207.60 g/mol
InChI Key: QIPZDYABBMFPHV-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring substituted with fluorine atoms at the 5 and 7 positions, and an amine group at the 3 position, forming a hydrochloride salt. Its distinct structure makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the benzofuran ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper complexes.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Chemistry:

    Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Molecular Probes: The compound can be used as a probe to study biological processes involving fluorinated compounds.

Medicine:

    Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • ®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine
  • 5,7-Difluoro-2,3-dihydrobenzofuran
  • 3-Amino-2,3-dihydrobenzofuran

Uniqueness: ®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride stands out due to the presence of both fluorine atoms and the amine group, which confer unique chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

(3R)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-4-1-5-7(11)3-12-8(5)6(10)2-4;/h1-2,7H,3,11H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPZDYABBMFPHV-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC(=C2)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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